molecular formula C4H7N3O2S B2599437 5-methyl-1H-pyrazole-4-sulfonamide CAS No. 1935987-67-9

5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2599437
CAS No.: 1935987-67-9
M. Wt: 161.18
InChI Key: MIMXTAARSXTZJH-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrazole-4-sulfonamide: is an organic compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is a derivative of pyrazole, a class of compounds highly valued in organic synthesis and medicinal chemistry . The molecular formula of this compound is C4H7N3O2S, and it has a molecular weight of 161.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 5-methyl-1H-pyrazole-4-sulfonamide typically involve large-scale condensation reactions using cost-effective and thermally stable catalysts like Amberlyst-70. These methods offer eco-friendly attributes and simplified reaction workup .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Nano-ZnO, Amberlyst-70.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

Chemistry: 5-methyl-1H-pyrazole-4-sulfonamide is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for various pyrazole derivatives with significant biological activities .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, anti-inflammatory, and anticancer agent . Its derivatives have shown promise in targeting specific biological pathways and enzymes.

Industry: The compound is utilized in the synthesis of dyes and pigments, providing specific colors and properties to the final products .

Comparison with Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
  • 1-methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide
  • 3(5)-aminopyrazoles

Comparison: Compared to similar compounds, 5-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique sulfonamide group, which imparts distinct chemical and biological properties. Its derivatives exhibit a wide range of biological activities, making it a versatile compound in various fields .

Properties

IUPAC Name

5-methyl-1H-pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7)(H2,5,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMXTAARSXTZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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